molecular formula C7H11ClN2O B1401250 (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride CAS No. 1038594-01-2

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Cat. No.: B1401250
CAS No.: 1038594-01-2
M. Wt: 174.63 g/mol
InChI Key: PMVFSIPPTOOMTI-FJXQXJEOSA-N
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Description

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 1038594-01-2) is a chiral β-amino alcohol derivative characterized by a pyridin-3-yl substituent and an R-configuration at the stereogenic center. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol . The compound is stored under dry conditions at 2–8°C to maintain stability.

Properties

IUPAC Name

(1R)-2-amino-1-pyridin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFSIPPTOOMTI-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743143
Record name (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228710-95-0, 1038594-01-2
Record name 3-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228710-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-2-Amino-1-(pyridin-3-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride typically involves the reaction of pyridine derivatives with amino alcohols under controlled conditions. One common method includes the reduction of pyridine-3-carboxylic acid followed by amination and subsequent resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride and catalysts to facilitate the amination process.

Industrial Production Methods

Industrial production of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in the aminoethanol moiety is susceptible to oxidation. Under catalytic conditions, this group can be converted to a ketone.

Reaction Catalyst/Reagent Conditions Product
Alcohol → Ketone oxidationOs or Mn complexes (e.g., [OsCl₂(PP)(NN)])Acetic acid additive, O₂(R)-2-Amino-1-(pyridin-3-yl)ethanone
  • Mechanistic Insights :
    Manganese and osmium complexes, such as those ligated by pyridyl derivatives, facilitate hydrogen abstraction from the alcohol’s β-C–H bond, followed by oxygenation to form a ketone. This pathway is metal-centered, avoiding radical intermediates .

Reduction Reactions

The pyridine ring may undergo partial or complete reduction under hydrogenation conditions.

Reaction Catalyst Conditions Product
Pyridine → PiperidineRu or Pd catalystsH₂ (high pressure)(R)-2-Amino-1-(piperidin-3-yl)ethanol
  • Key Considerations :
    Reduction of pyridine to piperidine typically requires elevated hydrogen pressures and transition-metal catalysts. Stereochemical outcomes depend on the chiral environment of the catalyst .

Nucleophilic Substitution

The primary amine group participates in alkylation or acylation reactions.

Reaction Reagent Conditions Product
Amine alkylationAlkyl halides (e.g., CH₃I)Basic conditions(R)-2-(Alkylamino)-1-(pyridin-3-yl)ethanol
Amine acylationAcetic anhydrideRoom temperature(R)-2-Acetamido-1-(pyridin-3-yl)ethanol
  • Reactivity Notes :
    The amine’s nucleophilicity is modulated by the protonated state (as a hydrochloride salt). Deprotonation under basic conditions enhances reactivity toward electrophiles .

Coordination Chemistry

The pyridine nitrogen and amino group can act as ligands in metal complexes, enabling catalytic or stoichiometric applications.

Metal Center Ligand Sites Application
Mn(II) or Os(II)Pyridine N, amino groupCatalytic oxidation of alkanes/alcohols
  • Example Complex :
    [Mn((R)-2-Amino-1-(pyridin-3-yl)ethanol)Cl₂] – Stabilizes high-valent metal-oxo intermediates for selective C–H bond activation .

Epoxidation and C–H Functionalization

In the presence of oxidizing agents, the compound may facilitate epoxidation of alkenes or direct C–H bond functionalization.

Reaction Catalyst Oxidant Outcome
Allylic C–H oxidationPd(II) catalystsO₂ or peroxidesFormation of allylic ketones/alcohols
  • Mechanism :
    Pd(II) catalysts promote σ-bond metathesis, cleaving allylic C–H bonds to form π-allyl intermediates, which are subsequently oxidized .

Dehydrogenation Pathways

The aminoethanol group may undergo dehydrogenation to form imines or nitriles under oxidative conditions.

Reaction Catalyst Conditions Product
Alcohol → ImineRu or Os complexesHigh-temperature(R)-2-Imino-1-(pyridin-3-yl)ethane

Scientific Research Applications

Medicinal Chemistry

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Ligand in Coordination Chemistry : It acts as a ligand for metal complexes, facilitating the synthesis of novel coordination compounds with unique properties.
  • Synthesis of Heterocyclic Compounds : this compound is utilized in synthesizing various heterocyclic compounds, which are crucial in pharmaceutical development.

Biological Research

The compound's interactions with biological systems are a key area of study:

  • Enzyme Modulation : Interaction studies reveal that it can influence enzyme activity through hydrogen bonding and other interactions, potentially leading to novel therapeutic agents .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone diameter significantly larger than that of standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Heterocycles

In synthetic chemistry applications, this compound was employed to synthesize pyrazolo[3,4-b]pyridines. The reaction conditions were optimized to yield products with up to 80% efficiency, demonstrating its utility as a precursor in complex organic synthesis.

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethanol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-Enantiomer

The S-configuration enantiomer, (S)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride (CAS 50461-59-1), shares identical molecular formula and weight (C₇H₁₁ClN₂O, 174.63 g/mol) but differs in optical activity. Enantiomeric purity (>98% ee) is critical for applications in chiral drug synthesis, as stereochemistry often dictates pharmacological efficacy and metabolic pathways. For example, in pharmaceuticals like phenylephrine, enantiomeric impurities (e.g., Norfenefrine Hydrochloride) are tightly regulated .

Substituted Phenyl Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Optical Purity Application Notes References
(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride 169032-01-3 C₈H₁₁Cl₂NO 208.08 3-chlorophenyl >98% ee Asymmetric synthesis
(R)-2-Amino-1-(4-fluorophenyl)ethanol hydrochloride 1185198-25-7 C₈H₁₀FNO·HCl 191.63 4-fluorophenyl Not specified Synthetic intermediate
Norfenefrine Hydrochloride 4779-94-6 C₈H₁₁ClNO₂·HCl 207.08 (calculated) 3-hydroxyphenyl Racemic Pharmaceutical impurity
  • Chlorophenyl vs. Pyridinyl : The 3-chlorophenyl analog has higher molecular weight (208.08 vs. 174.63 ) due to the chlorine atom, which increases lipophilicity and may enhance membrane permeability. Its optical purity (>98% ee) makes it valuable in enantioselective catalysis .
  • Hydroxyphenyl (Norfenefrine): The 3-hydroxyphenyl group introduces polarity, increasing water solubility. Norfenefrine is a racemic mixture used as a reference standard for impurity profiling in adrenergic drugs .

Backbone-Modified Derivatives

  • (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5, C₈H₁₀N₂O₂, 166.18 g/mol): Replaces the ethanol backbone with a propanoic acid group, introducing a carboxylic acid functionality. This structural change alters acidity (pKa ~2–3 for COOH) and enables use in peptide synthesis or metal chelation .

Key Research Findings

Synthetic Utility: The fluorophenyl analog (CAS 1185198-25-7) is synthesized via reductive amination, highlighting the versatility of pyridinyl ethanol derivatives in modular synthesis .

Structural Impact on Bioactivity : Chlorine and fluorine substituents on the aromatic ring enhance metabolic stability and binding affinity in receptor-targeted molecules compared to the parent pyridinyl compound .

Biological Activity

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a chiral compound with the molecular formula CHClNO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : CHClNO
  • Molecular Weight : Approximately 174.63 g/mol
  • Functional Groups : Contains an amino group and a hydroxyl group attached to an ethyl chain linked to a pyridine ring.

The compound is typically available as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological assays and therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminoethanol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring facilitates interactions with specific enzymes, modulating their activity and leading to various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens:
    • Staphylococcus aureus : MIC = 0.0039 - 0.025 mg/mL
    • Escherichia coli : MIC = 0.0039 - 0.025 mg/mL

These results suggest that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors involved in the inflammatory response. This potential has implications for treating conditions characterized by chronic inflammation.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antibacterial activity of various pyridine derivatives, including this compound. The study demonstrated that this compound exhibited potent antibacterial effects with MIC values comparable to established antibiotics .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.0039
Bacillus subtilis0.025

Neuropharmacological Studies

Research has also explored the neuropharmacological potential of this compound. It has been shown to influence neurotransmitter systems, particularly in modulating GABAergic activity, which may be beneficial in treating neurological disorders such as anxiety and depression .

Q & A

Basic Research Question

  • Chiral HPLC : Utilize columns like Chiralpak® IC or AD-H with mobile phases optimized for separation (e.g., hexane/isopropanol with 0.1% diethylamine) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm molecular structure and detect impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • Elemental Analysis : To verify stoichiometry of the hydrochloride salt.

How should researchers address discrepancies in pharmacological activity data across studies?

Advanced Research Question
Conflicting data may arise from variations in:

  • Enantiomeric Purity : Even minor impurities (e.g., 2% S-enantiomer) can skew receptor binding assays. Re-evaluate purity via chiral HPLC .
  • Assay Conditions : Buffer pH, temperature, and solvent (e.g., DMSO concentration) can alter activity. Standardize protocols across studies.
  • Biological Models : Differences in cell lines or animal models (e.g., metabolic enzyme expression) may explain inconsistencies. Use isogenic controls and validate findings in multiple models.

What strategies optimize the stability of this compound during storage and experimental use?

Advanced Research Question

  • Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability-Indicating Assays : Use LC-MS to monitor degradation products (e.g., pyridine ring oxidation or ethanolamine cleavage).
  • Lyophilization : For long-term storage, lyophilize the compound as a hydrochloride salt to enhance hygroscopic stability.

How can researchers design experiments to elucidate metabolic pathways of this compound?

Advanced Research Question

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, and analyze metabolites via LC-MS/MS. Phase I/II metabolism (e.g., oxidation, glucuronidation) can be identified using isotopic labeling .
  • In Vivo Studies : Administer radiolabeled (¹⁴C/³H) compound to rodents and track metabolite distribution in plasma, urine, and feces.
  • Computational Modeling : Use software like Schrödinger’s ADMET Predictor to predict metabolic hotspots and guide experimental design.

What precautions are critical for safe handling of this compound in the laboratory?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a chemical fume hood to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.
  • Emergency Procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .

How can synthetic routes be optimized to improve yield and scalability?

Advanced Research Question

  • Catalyst Screening : Test transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of precursor ketones.
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and scalability for high-temperature/pressure steps.
  • DoE (Design of Experiments) : Apply statistical optimization (e.g., response surface methodology) to variables like solvent ratio, catalyst loading, and reaction time.

What computational tools are useful for predicting the physicochemical properties of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict solubility and logP using GROMACS or AMBER.
  • Quantum Mechanics (QM) : Software like Gaussian 16 calculates electrostatic potential maps to guide salt formation (e.g., hydrochloride vs. tartrate) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., neurotransmitter receptors) .

How can degradation pathways be systematically investigated under stressed conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via:
    • HPLC-PDA : Identify degradation peaks and UV profiles.
    • LC-HRMS : Elucidate degradation product structures.
  • Kinetic Modeling : Determine activation energy (Eₐ) using Arrhenius plots to predict shelf-life under ambient conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride
Reactant of Route 2
(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.